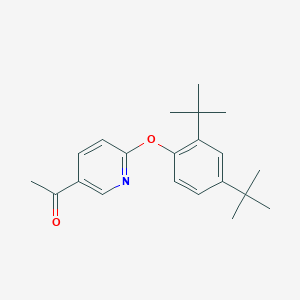

5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of heteroaryl incorporated acetylide-functionalized pyridinyl ligands is described in the first paper. These ligands, with the general formula Py-C≡C-Ar, were synthesized using a Pd(0)/Cu(I)-catalyzed cross-coupling reaction of 4-ethynylpyridine and various heteroaryl halides. The ligands were isolated in respectable yields and characterized by several methods including IR spectroscopy, 1H NMR spectroscopy, and ESI-MS mass spectrometry . Similarly, the second paper discusses the synthesis of acetyl derivatives of pyridine-based compounds, which involves acetylation by refluxing in a mixture of acetic acid and polyphosphoric acid . These methods could potentially be adapted for the synthesis of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine.

Molecular Structure Analysis

The molecular structure of the synthesized ligands in the first paper was confirmed by single-crystal X-ray structure analysis, which revealed rhomboid dimeric structures for some complexes and a polymeric structure for another . Although the exact structure of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine is not provided, the techniques and findings from this paper could be indicative of the methods used to determine and analyze the molecular structure of similar compounds.

Chemical Reactions Analysis

The first paper also describes the formation of dinuclear Cu(I) complexes by reacting the synthesized ligands with CuI and different phosphine derivatives . The second paper details the iodination of pyridine derivatives to yield iodo derivatives using iodine and anhydrous sodium carbonate in boiling dioxane . These reactions demonstrate the reactivity of pyridine derivatives under various conditions, which could be relevant to the chemical reactions that 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine might undergo.

Physical and Chemical Properties Analysis

The complexes described in the first paper are soluble in common organic solvents and exhibit oxidation potential responses close to 0.9 V vs Fc0/+, which are chemically irreversible and likely associated with multiple steps and core oxidation . The photovoltaic studies of these complexes showed moderate power conversion efficiency in dye-sensitized solar cells . The second paper does not provide specific physical or chemical properties of the synthesized compounds . However, the solubility and electrochemical properties of the complexes in the first paper could provide a basis for inferring some of the properties of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine.

Aplicaciones Científicas De Investigación

Chemical Structure and Reactions

Acetylation and Formylation Products

Research has demonstrated the behaviors of compounds similar to 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine in chemical reactions, specifically in acetylation and formylation processes. These reactions help in understanding the structural modifications and stability of related compounds (Gol'dfarb & Konstantinov, 1958).

Complex Formation

Studies on Schiff bases related to 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine show their ability to form metal complexes. These complexes have been characterized, providing insights into the coordination chemistry and redox behaviors of these compounds (Orio et al., 2010).

Cobalt(II)-Mediated Synthesis

There is evidence of the utilization of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine in cobalt(II)-mediated synthesis, which highlights its potential in the formation of complex molecules and in facilitating novel synthesis routes (Garza-Ortiz et al., 2013).

Analytical Chemistry

Redox Properties

Research into the redox properties of compounds similar to 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine has been conducted. This is vital for understanding their potential in analytical applications, such as in sensors or redox-based assays (Osipova et al., 2011).

Synthesis and Reactivity

Studies focusing on the synthesis and reactivity of compounds structurally similar to 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine provide insights into their potential as intermediates in the synthesis of more complex molecules. Such studies often explore the conditions under which these compounds can be synthesized and manipulated (Schwartsburd et al., 2010).

Potential Applications in Material Science

- Organometallics and Coordination Complexes: Research into the formation of organometallic and coordination complexes of related compounds indicates potential applications in material science, such as in the development of new catalysts or functional materials (Kopec et al., 2012).

Applications in Biological Studies

- Antimicrobial Activities: Pyridine derivatives, including compounds similar to 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine, have been studied for their antimicrobial properties. This research is crucial in exploring new therapeutic agents or antimicrobial materials (Abdel-rahman et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

1-[6-(2,4-ditert-butylphenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-14(23)15-8-11-19(22-13-15)24-18-10-9-16(20(2,3)4)12-17(18)21(5,6)7/h8-13H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWRIMLJVMJIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701181177 | |

| Record name | 1-[6-[2,4-Bis(1,1-dimethylethyl)phenoxy]-3-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine | |

CAS RN |

1607436-59-8 | |

| Record name | 1-[6-[2,4-Bis(1,1-dimethylethyl)phenoxy]-3-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1607436-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[6-[2,4-Bis(1,1-dimethylethyl)phenoxy]-3-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

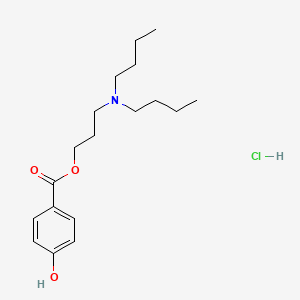

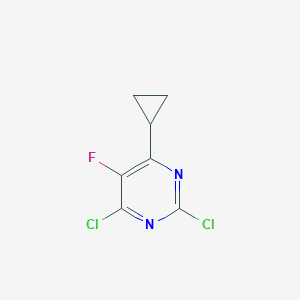

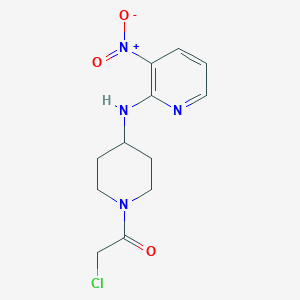

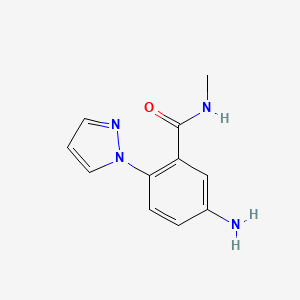

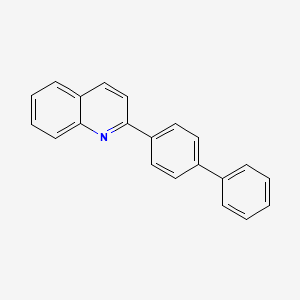

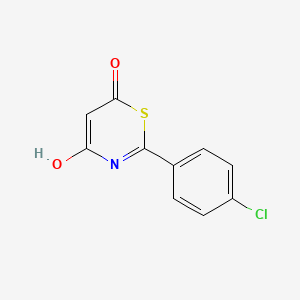

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3032310.png)

![Morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B3032317.png)

![5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3032318.png)

![Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B3032325.png)

![2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3032326.png)